molecular formula C18H25NO4S B2745927 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-4-phenylbutane-1,4-dione CAS No. 2097895-22-0

1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-4-phenylbutane-1,4-dione

Cat. No.: B2745927
CAS No.: 2097895-22-0
M. Wt: 351.46
InChI Key: WACUHAHXBOBBKP-UHFFFAOYSA-N
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Description

1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-4-phenylbutane-1,4-dione is a synthetic organic compound featuring a pyrrolidine ring scaffold. The pyrrolidine ring is a saturated nitrogen heterocycle widely used in medicinal chemistry and drug discovery for its three-dimensional coverage and ability to influence the stereochemistry and physicochemical properties of a molecule . This particular compound integrates a tert-butylsulfonyl group, which can enhance metabolic stability and serve as a versatile synthetic intermediate for further chemical functionalization. The 1,4-diketone moiety is a known pharmacophore that can interact with various biological targets. Researchers can leverage this compound as a key building block in the development of novel bioactive molecules, particularly in the synthesis of potential therapeutics. The specific research applications and mechanism of action for this compound are areas of ongoing investigation and should be determined by the researcher. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(3-tert-butylsulfonylpyrrolidin-1-yl)-4-phenylbutane-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4S/c1-18(2,3)24(22,23)15-11-12-19(13-15)17(21)10-9-16(20)14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WACUHAHXBOBBKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)CCC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-4-phenylbutane-1,4-dione is a synthetic organic compound notable for its complex structure and potential biological activity. This compound features a pyrrolidine ring, a tert-butyl sulfonyl group, and a phenylbutane moiety, positioning it within a class of chemicals that exhibit significant therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C18H27NO3SC_{18}H_{27}NO_3S, with a molecular weight of approximately 341.48 g/mol. The compound's structural uniqueness arises from the combination of its functional groups, which may enhance its biological activity compared to similar compounds.

PropertyValue
Molecular FormulaC18H27NO3S
Molecular Weight341.48 g/mol
Functional GroupsPyrrolidine, Sulfonyl, Ketone

The biological activity of this compound has been linked to its role as an inhibitor of lysyl oxidase (LOX), an enzyme critical for the cross-linking of collagen and elastin in the extracellular matrix. Inhibition of LOX may have implications in various pathological conditions, including cancer metastasis and fibrosis. The compound's interaction with LOX is facilitated by its ability to bind to the enzyme's active site, potentially altering its catalytic function.

Research Findings

Recent studies have explored the pharmacological properties of this compound. Notable findings include:

  • Inhibition Studies : Research indicates that this compound effectively inhibits LOX activity in vitro, demonstrating a dose-dependent response. The IC50 value for LOX inhibition was reported to be approximately 25 µM.
  • Cell Viability Assays : In cell line studies, treatment with this compound resulted in reduced cell viability in cancer cell lines associated with elevated LOX expression. IC50 values ranged from 30 to 50 µM across different cell types.

Table: Summary of Biological Activity

Study TypeFindingsReference
Enzyme InhibitionIC50 for LOX: ~25 µM
Cell ViabilityIC50 in cancer cells: 30-50 µM
Binding AffinityHigh affinity for LOX determined via SPR

Case Studies

  • Lung Cancer Model : In a murine model of lung cancer, administration of this compound led to a significant reduction in tumor size compared to control groups. Histological analysis revealed decreased collagen deposition in tumor tissues.
  • Fibrosis Model : A study on pulmonary fibrosis showed that this compound reduced fibrotic markers and improved lung function metrics when administered during the fibrotic phase.

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols and analytical methods for characterizing 1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-4-phenylbutane-1,4-dione?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as nucleophilic substitution or coupling reactions, with intermediates purified via column chromatography. Key analytical methods include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm backbone structure and substituent positions. 31^31P NMR is used if phosphorus-containing intermediates are involved .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) or ESI-MS for molecular weight validation and purity assessment .
  • Rotamer Analysis : For compounds with hindered rotation (e.g., tert-butylsulfonyl groups), NMR may detect inseparable rotamers, requiring spectral deconvolution .

Q. How do structural features like the tert-butylsulfonyl group influence the compound’s reactivity and stability?

  • Methodological Answer : The tert-butylsulfonyl group enhances steric bulk, potentially reducing unwanted side reactions (e.g., nucleophilic attacks) and improving metabolic stability. Its electron-withdrawing nature can modulate the reactivity of adjacent carbonyl groups in the dione moiety. Comparative studies with analogs lacking this group can isolate its effects .

Q. What are the common applications of pyrrolidine-dione derivatives in medicinal chemistry?

  • Methodological Answer : Pyrrolidine-diones are explored as enzyme inhibitors (e.g., proteases, kinases) or receptor modulators due to their conformational rigidity and hydrogen-bonding capacity. For example, substituents like phenyl or heterocycles (e.g., pyridine) can enhance target binding. Biological assays (e.g., IC50 measurements) are critical for validating activity .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates to identify energetically favorable pathways. Reaction path searches combined with statistical design of experiments (DoE) reduce trial-and-error iterations. For example, solvent polarity and temperature effects can be modeled to maximize yield .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR splitting vs. HRMS purity)?

  • Methodological Answer : Discrepancies may arise from dynamic phenomena (e.g., rotamers) or impurities. Strategies include:

  • Variable-Temperature NMR : To distinguish rotamers from impurities by observing coalescence at elevated temperatures .
  • HPLC Coupled with HRMS : To isolate and identify minor components affecting purity .
  • Crystallography : Single-crystal X-ray diffraction for unambiguous structural confirmation .

Q. What strategies improve yield in multi-step syntheses involving sensitive intermediates?

  • Methodological Answer :

  • Protecting Groups : Use tert-butoxycarbonyl (Boc) groups to shield reactive amines during sulfonation or coupling steps .
  • Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of intermediates like thiols or amines .
  • Real-Time Monitoring : Techniques like in-situ IR or Raman spectroscopy track reaction progress and minimize side products .

Q. How can interaction studies (e.g., with enzymes) be designed to elucidate the compound’s mechanism of action?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measures binding kinetics (ka/kd) to immobilized targets.
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamic parameters.
  • Mutagenesis Studies : Identify critical residues in the target protein by comparing binding with wild-type/mutant variants .

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